molecular formula C26H33FO7 B14788342 Medroxyprogesterone 17-acetate;MPA

Medroxyprogesterone 17-acetate;MPA

Cat. No.: B14788342
M. Wt: 476.5 g/mol
InChI Key: GTECTIGXIMGLJQ-RPIKKDGXSA-N
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Description

Medroxyprogesterone acetate is a synthetic progestin, a type of hormone used in various medical applications. It is commonly known under the brand name Depo-Provera, among others. This compound is used for birth control, menopausal hormone therapy, and the treatment of endometriosis, abnormal uterine bleeding, and certain types of cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

Medroxyprogesterone acetate is synthesized through a multi-step process. One common method involves the acetylation of medroxyprogesterone. The process typically includes the following steps:

Industrial Production Methods

Industrial production of medroxyprogesterone acetate follows similar synthetic routes but on a larger scale. The process is optimized for high yield, cost-effectiveness, and product quality. Techniques such as continuous flow chemistry and advanced purification methods are employed to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Medroxyprogesterone acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various hydroxylated, acetylated, and halogenated derivatives of medroxyprogesterone acetate .

Scientific Research Applications

Medroxyprogesterone acetate has a wide range of scientific research applications:

    Chemistry: It is used as a reference compound in analytical chemistry for method development and validation.

    Biology: The compound is studied for its effects on cellular processes and hormone regulation.

    Medicine: Medroxyprogesterone acetate is extensively researched for its therapeutic uses in contraception, hormone replacement therapy, and cancer treatment.

    Industry: It is used in the formulation of various pharmaceutical products

Mechanism of Action

Medroxyprogesterone acetate exerts its effects by binding to progesterone receptors in target tissues. This binding transforms the proliferative endometrium into a secretory endometrium, reducing the risk of endometrial hyperplasia and adenocarcinoma. In high doses, it inhibits follicular development and prevents ovulation .

Comparison with Similar Compounds

Medroxyprogesterone acetate is compared with other progestins such as:

    Megestrol acetate: Similar in structure but differs in its clinical applications and potency.

    Hydroxyprogesterone caproate: Used primarily in the prevention of preterm birth.

    Chlormadinone acetate: Known for its anti-androgenic properties

Medroxyprogesterone acetate is unique due to its high contraceptive efficacy and its use in a wide range of therapeutic applications .

Properties

Molecular Formula

C26H33FO7

Molecular Weight

476.5 g/mol

IUPAC Name

[2-[(9R,10S,13S,17R)-11-acetyloxy-9-fluoro-17-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

InChI

InChI=1S/C26H33FO7/c1-14-10-20-19-7-6-17-11-18(30)8-9-23(17,4)25(19,27)22(34-16(3)29)12-24(20,5)26(14,32)21(31)13-33-15(2)28/h8-9,11,14,19-20,22,32H,6-7,10,12-13H2,1-5H3/t14?,19?,20?,22?,23-,24-,25-,26-/m0/s1

InChI Key

GTECTIGXIMGLJQ-RPIKKDGXSA-N

Isomeric SMILES

CC1CC2C3CCC4=CC(=O)C=C[C@@]4([C@]3(C(C[C@@]2([C@]1(C(=O)COC(=O)C)O)C)OC(=O)C)F)C

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)O)C)OC(=O)C)F)C

Origin of Product

United States

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